molecular formula C10H11NO5 B3246634 Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester CAS No. 179103-68-5

Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester

Cat. No.: B3246634
CAS No.: 179103-68-5
M. Wt: 225.2 g/mol
InChI Key: LGEYJBZKSVHMLD-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzenepropanoic acid, featuring a hydroxyl group at the 4-position and a nitro group at the 3-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester typically begins with benzenepropanoic acid derivatives.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones, hydroxyquinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biomarker Development: Used in the development of biomarkers for certain diseases.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Agents: Studied for its antimicrobial properties.

Industry

    Polymer Production: Used in the synthesis of specialty polymers.

    Dye Manufacturing: Intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 4-hydroxy-, methyl ester: Lacks the nitro group, resulting in different reactivity and applications.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains bulky tert-butyl groups, affecting its steric properties and reactivity.

Uniqueness

Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester is unique due to the presence of both a nitro group and a hydroxyl group on the aromatic ring

Properties

IUPAC Name

methyl 3-(4-hydroxy-3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-16-10(13)5-3-7-2-4-9(12)8(6-7)11(14)15/h2,4,6,12H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEYJBZKSVHMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

With cooling at -30° C. or below, thionyl chloride (75 ml) was added dropwise to methanol (150 ml). At -30° C., 3-(4-hydroxy-3-nitrophenyl)propionic acid (26.20 g, 0.12 mol) was added to this solution. The reaction solution was stirred at room temperature for 1 hour and then at 40 to 50° C. for 3 hours. The reaction solution was concentrated under reduced pressure. Then, a procedure of adding toluene (100 ml) to the residue and concentrating the mixture under reduced pressure was repeated twice. Thereafter, the resulting residue was crystallized from ether-hexane to give methyl 3-(4-hydroxy-3-nitrophenyl)propionate (26.20 g, 94%).
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (15 ml) was added dropwise to a solution of 3-(4-hydroxy-3-nitrophenyl)propionic acid (49 g, 232 mmol) obtained in 1) above in methanol (500 ml), and the mixture was stirred overnight at room temperature. After, the reaction solution was concentrated, water (500 ml) was added to the reaction solution which was then extracted with ethyl acetate. The extract was washed with water and aqueous saturated sodium bicarbonate, dried over magnesium sulfate and concentrated, whereby methyl 3-(4-hydroxy-3-nitrophenyl)propionate (47 g) was obtained as powder.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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